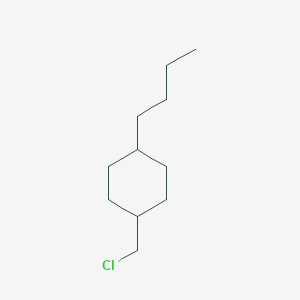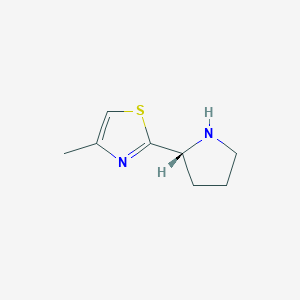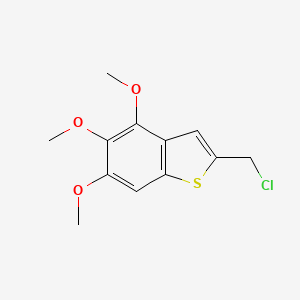
1-Butyl-4-(chloromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(chloromethyl)cyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a butyl group and a chloromethyl group are attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-4-(chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-4-(chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic media.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
1-Butyl-4-(chloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving cyclohexane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-butyl-4-(chloromethyl)cyclohexane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Cyclohexane: The parent compound, lacking the butyl and chloromethyl groups.
1-Butylcyclohexane: Similar structure but without the chloromethyl group.
4-(Chloromethyl)cyclohexane: Similar structure but without the butyl group.
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-butyl-4-(chloromethyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3 |
Clé InChI |
JKMAQQDONXMCAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride](/img/structure/B8436080.png)

![7-Ethoxycarbonyl-5,6,7,8-tetrahydrofuro[2,3-c]azepin-4-one](/img/structure/B8436101.png)










![(1R,2R,3S,5S)-2-methoxymethyl-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B8436159.png)
